molecular formula C26H21ClF3N3O4 B12195500 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol

Cat. No.: B12195500
M. Wt: 531.9 g/mol
InChI Key: GXTCYHCQJQMBME-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol is a complex organic compound that belongs to the class of aminopyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, trifluoromethyl, and dimethoxyphenyl groups, as well as a phenol group substituted with a chlorobenzyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of Substituents: The amino, trifluoromethyl, and dimethoxyphenyl groups can be introduced through nucleophilic substitution reactions using suitable reagents.

    Phenol Substitution: The phenol group can be substituted with the chlorobenzyl group through an etherification reaction, typically using a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro groups, if present, can be reduced to amino groups using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, DMF), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol involves its interaction with specific molecular targets. The amino and phenol groups may participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar compounds to 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol include other aminopyrimidines with different substituents. For example:

    2-Amino-4,6-dimethylpyrimidine: Lacks the trifluoromethyl and chlorobenzyl groups, resulting in different chemical properties and biological activities.

    2-Amino-5-(3,4-dimethoxyphenyl)pyrimidine: Lacks the trifluoromethyl and chlorobenzyl groups, affecting its lipophilicity and potential biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H21ClF3N3O4

Molecular Weight

531.9 g/mol

IUPAC Name

2-[2-amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol

InChI

InChI=1S/C26H21ClF3N3O4/c1-35-20-10-7-14(11-21(20)36-2)22-23(32-25(31)33-24(22)26(28,29)30)17-9-8-16(12-19(17)34)37-13-15-5-3-4-6-18(15)27/h3-12,34H,13H2,1-2H3,(H2,31,32,33)

InChI Key

GXTCYHCQJQMBME-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N=C(N=C2C(F)(F)F)N)C3=C(C=C(C=C3)OCC4=CC=CC=C4Cl)O)OC

Origin of Product

United States

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